molecular formula C6H10O2S2 B14749979 S-(2-ethanoylsulfanylethyl) ethanethioate

S-(2-ethanoylsulfanylethyl) ethanethioate

Cat. No.: B14749979
M. Wt: 178.3 g/mol
InChI Key: FIZGWLMDRRFEPK-UHFFFAOYSA-N
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Description

S-(2-ethanoylsulfanylethyl) ethanethioate: is an organic compound with the molecular formula C6H10O2S2. It is also known by other names such as S-(2-acetylsulfanylethyl) ethanethioate . This compound is characterized by the presence of both acetyl and thioester functional groups, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethanoylsulfanylethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as alkyl halides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Thioesters, thioethers

Scientific Research Applications

Chemistry: S-(2-ethanoylsulfanylethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving thiol groups. It can act as a substrate or inhibitor for various enzymes .

Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of adhesives and coatings .

Mechanism of Action

The mechanism of action of S-(2-ethanoylsulfanylethyl) ethanethioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these thiol groups, leading to the inhibition or activation of enzyme activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .

Properties

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

S-(2-acetylsulfanylethyl) ethanethioate

InChI

InChI=1S/C6H10O2S2/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3

InChI Key

FIZGWLMDRRFEPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCSC(=O)C

Origin of Product

United States

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